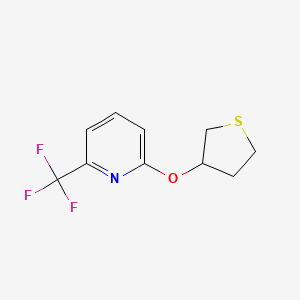

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a specialized chemical compound known for its unique molecular structure and diverse applications in various fields of scientific research. This compound features a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoromethyl group, which contribute to its distinct chemical properties.

準備方法

The synthesis of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and thiolane-3-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

化学反応の分析

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

科学的研究の応用

Biological Activities

The biological activities of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine derivatives have been investigated extensively. Key findings include:

- Antifungal Activity : Certain derivatives exhibit significant antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, compounds derived from this structure showed inhibition rates comparable to established antifungals .

- Insecticidal Activity : The compound has demonstrated moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda, indicating potential applications in crop protection .

- Anticancer Properties : Preliminary studies suggest that some derivatives possess anticancer activities against cell lines such as PC3 and A549, although further research is needed to establish efficacy .

Applications in Agrochemicals

The incorporation of trifluoromethyl groups into pyridine derivatives has led to the development of several agrochemicals aimed at pest control. The unique electronic properties imparted by fluorine enhance the biological activity of these compounds. Notable applications include:

- Crop Protection Agents : Several TFMP derivatives have been formulated into pesticides that protect crops from a variety of pests. For example, Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced into the market .

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Fluazifop-butyl | Herbicide | High |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Insecticide | Moderate |

Pharmaceutical Applications

In addition to agrochemical uses, this compound has potential applications in pharmaceuticals:

- Thrombin Receptor Antagonists : Research has indicated that certain derivatives may act as thrombin receptor antagonists, which could be beneficial in treating conditions like thrombosis and stroke .

- Anticancer Agents : The anticancer potential observed in preliminary studies suggests that this compound could be further developed into therapeutic agents for various malignancies .

Case Studies

-

Agrochemical Development :

- A study focused on synthesizing a series of trifluoromethylpyridine derivatives for use as insecticides demonstrated effective pest control with minimal environmental impact. The synthesized compounds were evaluated for their efficacy against common agricultural pests, showing promising results.

-

Pharmaceutical Research :

- Another study explored the use of trifluoromethylpyridine derivatives in cancer therapy. In vitro tests indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

作用機序

The mechanism of action of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiolan-3-yloxy group and trifluoromethyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in drug discovery and development.

類似化合物との比較

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-(Thiolan-3-yloxy)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-(Trifluoromethyl)pyridine: Lacks the thiolan-3-yloxy group, affecting its biological activity and applications.

2-(Thiolan-3-yloxy)-5-(trifluoromethyl)pyridine: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and uses.

生物活性

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews its biological activity, focusing on antiviral properties, immunosuppressive effects, and other relevant mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiolane moiety and a trifluoromethyl group, which is believed to enhance its biological activity through unique physicochemical properties. The trifluoromethyl group can influence the compound's lipophilicity and reactivity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of trifluoromethylpyridine exhibit a range of biological activities, including antiviral, antibacterial, and immunomodulatory effects. Below is a summary of key findings related to the biological activity of this compound.

Antiviral Activity

- Mechanism : The compound has shown potential as an antiviral agent against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). It enhances the activity of plant defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for plant immunity.

- Bioassay Results : In bioassays, several derivatives demonstrated significant protective activities against TMV at concentrations as low as 500 μg/mL. For instance, compound A16 exhibited an EC50 value of 18.4 μg/mL against TMV, indicating strong antiviral properties compared to standard treatments .

Table 1: Antiviral Activities of Compounds Derived from Trifluoromethylpyridine

| Compound | Virus Type | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|---|

| A16 | TMV | 87.0 | 18.4 |

| A3 | CMV | 61.0 | 500 |

| NNM | TMV | 74.5 | 50.2 |

Immunosuppressive Effects

The compound's structural characteristics suggest potential immunosuppressive activity. Studies on similar pyridine derivatives indicate that they can modulate immune responses by inhibiting pathways like NF-κB, which is crucial in inflammation and immune response regulation .

- In Vitro Studies : In experiments using HEK293/NF-κB-Luc cells, compounds similar to this compound showed IC50 values indicating significant inhibition of NF-κB activation without affecting cell viability at higher concentrations .

Table 2: Immunosuppressive Activity of Pyridine Derivatives

| Compound | Target Pathway | IC50 (μM) | Cell Viability (%) at 100 μM |

|---|---|---|---|

| Compound 5 | NF-κB | 8.75 | >90 |

| Compound 11 | NF-κB | 0.74 | >95 |

Case Studies

- Field Trials on Crop Protection : In agricultural settings, derivatives of trifluoromethylpyridine have been tested for their efficacy in protecting crops from viral infections. Field trials demonstrated that certain compounds significantly reduced disease incidence in treated plants compared to untreated controls.

- Pharmaceutical Applications : Research has explored the use of trifluoromethylpyridine derivatives in developing new therapeutic agents for chronic infections and cancer immunotherapy by targeting immune checkpoints like PD-1/PD-L1 . These studies suggest that the compound could enhance T cell responses in chronic infections.

特性

IUPAC Name |

2-(thiolan-3-yloxy)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-3-9(14-8)15-7-4-5-16-6-7/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOVKFITDBTTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。